molecular formula C21H20F2N2O2 B10921162 ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate

ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate

Cat. No.: B10921162
M. Wt: 370.4 g/mol
InChI Key: DYJRCTSAUHFXOE-UHFFFAOYSA-N
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Description

Ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with fluorophenyl groups and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution with Fluorophenyl Groups:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or dihydropyrazoles.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: A structurally similar compound with a ketone group instead of a pyrazole ring.

    3,5-Bis(trifluoromethyl)pyrazole: A pyrazole derivative with trifluoromethyl groups instead of fluorophenyl groups.

Uniqueness

Ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate is unique due to the presence of both fluorophenyl groups and a pyrazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20F2N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 3-[3,5-bis(4-fluorophenyl)-4-methylpyrazol-1-yl]propanoate

InChI

InChI=1S/C21H20F2N2O2/c1-3-27-19(26)12-13-25-21(16-6-10-18(23)11-7-16)14(2)20(24-25)15-4-8-17(22)9-5-15/h4-11H,3,12-13H2,1-2H3

InChI Key

DYJRCTSAUHFXOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=C(C(=N1)C2=CC=C(C=C2)F)C)C3=CC=C(C=C3)F

Origin of Product

United States

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